![molecular formula 13C3C5H1515NO6 B602569 N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine CAS No. 478529-43-0](/img/structure/B602569.png)

N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

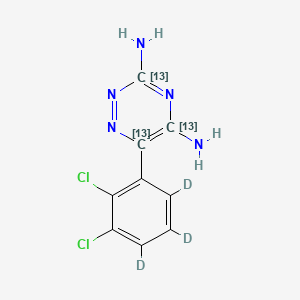

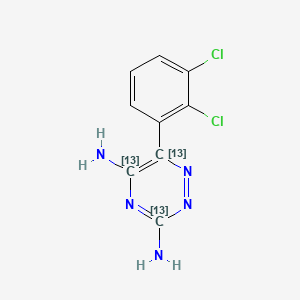

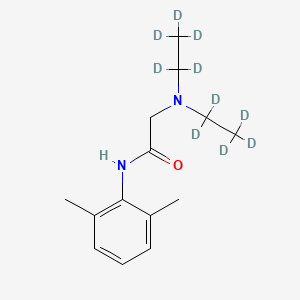

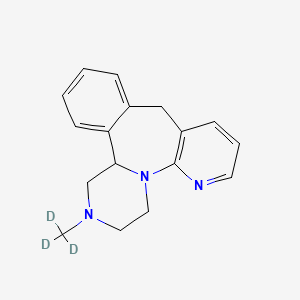

N-Acetylglucosamine (GlcNAc) is a monosaccharide derivative of glucose and is widely distributed worldwide . The molecular formula of this amino monosaccharide is C8H15NO6, and its molecular weight is 221.21 . It usually polymerizes linearly through (1,4)-β-linkages and is the monomeric unit of the polymer chitin, the second most abundant carbohydrate after cellulose .

Synthesis Analysis

GlcNAc is industrially produced using chitin as a substrate, by chemical, enzymatic, and biotransformation methods . New methods have been developed to obtain GlcNAc using glucose as a substrate in genetically modified microorganisms . A selective and rapid copper (II) triflate-catalyzed two-step synthesis of β-glycosides of GlcNAc from cheap GlcNAc as a starting material has also been reported .Molecular Structure Analysis

Molecular dynamics simulations and DFT calculations have been performed for the demonstration of the structural dynamics and vibrational feature of N-Acetyl-D-glucosamine (NAG) in solution phase . The interactions between NAG and solvent molecules were evaluated through spatial distribution function and radial distribution function, and the preferred conformations of NAG in aqueous solution were revealed by cluster analysis .Chemical Reactions Analysis

GlcNAc polymerizes linearly with (1,4)-β-linkages and is the monomeric unit of the polymer chitin . It has been reported that a selective and rapid copper (II) triflate-catalyzed two-step synthesis of β-glycosides of GlcNAc from cheap GlcNAc as a starting material can be achieved .Physical and Chemical Properties Analysis

GlcNAc is a white and slightly sweet powder that melts at 221 °C . The solubility of GlcNAc is 25% in water, and 1% aqueous solutions are colorless and clear . The molecular weight of GlcNAc is 223.19 g/mol .Applications De Recherche Scientifique

1. Molecular Mechanisms and Therapeutic Applications

N-[1,2-^13C2]acetyl-D-[1-^13C;^15N]glucosamine is a derivative of glucosamine, which plays a key role in the human body as a component of glycoproteins, proteoglycans, and glycosaminoglycans. Research has shown that glucosamine has beneficial pharmacological effects, particularly in relieving osteoarthritis symptoms, and exhibits anti-oxidant and anti-inflammatory activities. These functions are largely exerted through the modulation of inflammatory responses, particularly via the Nuclear Factor-κB pathway. Glucosamine has potential applications in treating cardiovascular disease, neurological deficits, skin disorders, and cancer (Dalirfardouei, Karimi, & Jamialahmadi, 2016).

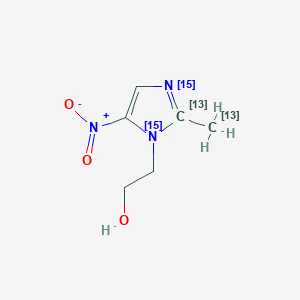

2. NMR Applications in Carbohydrate Chemistry

N-[1,2-^13C2]acetyl-D-[1-^13C;^15N]glucosamine can be studied using 2D ^13C/^15N heteronuclear correlation solid-state NMR spectroscopy. This method is effective in resolving the ^15N resonances of the alpha and beta anomers of amino monosaccharides like glucosamine, facilitating the characterization of the anomeric effect in carbohydrates. This technique is valuable for structural determination in carbohydrates of biological significance, such as glycopeptides or glycolipids (Tzou, 2005).

Mécanisme D'action

Target of Action

N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine, also known as a labeled monosaccharide , primarily targets enzymes and transcription factors . It is comparable to phosphorylation, where the addition or removal of N-acetylglucosamine activates or deactivates these targets .

Mode of Action

The compound interacts with its targets by being added or removed, similar to phosphorylation . This process changes the activity of the enzymes or transcription factors, activating or deactivating them .

Biochemical Pathways

This compound is involved in various biochemical pathways. It plays a crucial role in the hexosamine biosynthetic pathway . The compound’s addition or removal can affect the function of enzymes or transcription factors, influencing various cellular processes .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its role in activating or deactivating enzymes or transcription factors . For instance, it has been reported to suppress the progression of adjuvant arthritis in rats .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that the compound’s action, efficacy, and stability might be affected by the hydration status of the environment.

Orientations Futures

GlcNAc has generated interest not only as an underutilized resource but also as a new functional material with high potential in various fields . It has been demonstrated that GlcNAc administration has a positive effect on breast cancer cells, leading to increased apoptosis and Fas expression in the malignant phenotype . The binding affinity of GlcNAc to HER2 suggests a potential mechanism of action .

Analyse Biochimique

Biochemical Properties

N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine plays a crucial role in biochemical reactions, particularly in the synthesis of glycoproteins and glycolipids. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the enzymatic hydrolysis of chitin, where enzymes such as endochitinases, exochitinases, chitobiase, and β-N-acetylhexosaminidases play a significant role . These interactions are essential for the breakdown and utilization of chitin-derived compounds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of glycoproteins and glycolipids, which are vital for cell membrane structure and function. Additionally, it plays a role in the regulation of cellular metabolism by influencing the availability of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for enzymes involved in glycoprotein and glycolipid synthesis, leading to the formation of complex carbohydrate structures. These interactions can result in enzyme inhibition or activation, ultimately affecting gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its degradation can lead to changes in its biochemical properties and interactions with cellular components .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular metabolism and function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular processes and metabolic pathways. Threshold effects have been observed, indicating the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to glycoprotein and glycolipid synthesis. It interacts with enzymes such as N-acetyl-glucosamine-1-phosphate uridyltransferase (GlmU), which plays a central role in the biosynthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a key building block in peptidoglycan production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments. The compound’s distribution is essential for its function in glycoprotein and glycolipid synthesis .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it participates in the synthesis of glycoproteins and glycolipids. These processes are crucial for maintaining cellular structure and function .

Propriétés

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,3+1,8+1,9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-MDCOBECOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.